Phloretin

Antioxidant Free radical scavenging Structure-activity relationship

Phloretin, the aglycone of phlorizin, is the scientifically superior choice when target specificity dictates experimental outcome. It exhibits a 4.4-fold lower IC50 in FRAP antioxidant assays and 15.3-fold lower in ABTS scavenging versus phlorizin, translating to equivalent efficacy at substantially reduced material usage—directly lowering formulation costs. Phloretin is the required tool compound for GLUT1 facilitative glucose transport studies (IC50 = 49–61 μM) and demonstrates 4-fold lower MIC against Porphyromonas gingivalis (12.5 μg/mL) compared to phlorizin. Generic substitution with glycosylated dihydrochalcones is scientifically invalid due to fundamentally altered solubility, membrane permeability, and target engagement. Procure ≥98% pure phloretin to ensure research integrity where glycosylation status governs biological outcome.

Molecular Formula C15H14O5
Molecular Weight 274.27 g/mol
CAS No. 60-82-2
Cat. No. B1677691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhloretin
CAS60-82-2
SynonymsNSC 407292;  NSC-407292;  NSC407292;  RJC 02792;  RJC02792;  RJC-02792;  Phloretin
Molecular FormulaC15H14O5
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)O
InChIInChI=1S/C15H14O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-2,4-5,7-8,16-17,19-20H,3,6H2
InChIKeyVGEREEWJJVICBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.123 mg/mL at 16 °C
Slightly soluble in water
Sparingly soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Phloretin (CAS 60-82-2) Procurement Guide: Dihydrochalcone Aglycone for Research and Industrial Formulation


Phloretin (CAS 60-82-2) is a naturally occurring dihydrochalcone flavonoid and the aglycone of phlorizin . It belongs to the class of organic compounds known as 2′-hydroxy-dihydrochalcones and is found primarily in the peel and root bark of apple, pear, and other fruit trees [1]. With a molecular formula of C15H14O5 and a molecular weight of 274.27 g/mol, phloretin is distinguished from its glucoside counterpart phlorizin by the absence of a glucose moiety at the 2′-position [2]. This structural difference profoundly alters its solubility profile, membrane permeability, and target engagement across multiple biological systems, making it a functionally distinct tool compound and formulation ingredient relative to its in-class comparators [3].

Why Phloretin (CAS 60-82-2) Cannot Be Substituted by Phlorizin or Other Dihydrochalcones in Research Applications


Generic substitution among dihydrochalcones is scientifically invalid because glycosylation status fundamentally alters physicochemical and biological behavior. Phloretin, as the aglycone, exhibits dramatically higher antioxidant capacity than its glucoside phlorizin—up to 4.4-fold lower IC50 in FRAP assays and 15-fold lower in ABTS scavenging—due to glycosylation reducing electron transfer potential [1]. Conversely, phloretin is a weaker SGLT1/SGLT2 inhibitor than phlorizin, yet inhibits glucose transport in brain at lower concentrations and targets GLUT1 with defined IC50 values of 49–61 μM [2]. The two compounds also differ in metabolic fate: orally consumed phlorizin is nearly entirely hydrolyzed to phloretin in the small intestine, making them non-interchangeable in in vivo studies where parent compound identity matters . Furthermore, phloretin's extremely low aqueous solubility (<1 mg/mL) versus moderate solubility in DMSO and ethanol (~50–55 mg/mL) necessitates formulation strategies distinct from those for glycosylated analogs .

Phloretin (CAS 60-82-2) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Phloretin vs. Phlorizin and Other Dihydrochalcones: Four-Assay Antioxidant IC50 Comparison

In a direct head-to-head comparison of five dihydrochalcones, phloretin demonstrated significantly higher antioxidant capacity than its glucoside phlorizin across four redox-based assays. The glycosylation of the phenolic –OH group in phlorizin reduces electron transfer (ET) and hydrogen atom transfer (HAT) potential, resulting in 4.4-fold higher FRAP IC50 and 15.3-fold higher ABTS scavenging IC50 compared to phloretin [1].

Antioxidant Free radical scavenging Structure-activity relationship

Phloretin vs. Phlorizin vs. Naringenin: Antibacterial MIC Comparison Against Porphyromonas gingivalis

In a direct susceptibility testing comparison, phloretin exhibited substantially lower minimum inhibitory concentration (MIC) against Porphyromonas gingivalis than both its glucoside phlorizin and the structurally related flavanone naringenin. Phloretin demonstrated a 4-fold lower MIC than phlorizin and an 8-fold lower MIC than naringenin . Transcriptomic analysis further revealed that phloretin uniquely regulates fatty acid metabolism pathways related to cell membrane construction and maintenance, distinguishing its antibacterial mechanism from the comparators .

Antibacterial Oral pathogen Minimum inhibitory concentration

Phloretin vs. Phlorizin: Differential Glucose Transporter Inhibition Profiles

Phloretin and phlorizin exhibit fundamentally different glucose transporter inhibition profiles despite their structural relationship. Phloretin inhibits GLUT1 (facilitative glucose transporter) with defined IC50 values of 49 μM (yeast-made) and 61 μM (human erythrocyte), whereas phlorizin is a specific SGLT1/SGLT2 inhibitor with negligible GLUT activity . In brain glucose transport studies, phloretin inhibits at lower concentrations than phlorizin and acts as a partially competitive inhibitor, while phlorizin is a fully competitive inhibitor [1]. The two compounds are mutually competitive, indicating shared binding site competition on the glucose carrier [2]. Phloretin also inhibits monocarboxylate transporters MCT1 and MCT2 with Ki values of 5 μM and 14 μM respectively, a property not shared by phlorizin [3].

Glucose transport GLUT1 SGLT Transporter inhibition

Phloretin vs. Phlorizin: Differential Iodothyronine Deiodinase Inhibitory Activity

In a direct comparative study, phloretin was found to be a potent inhibitor of iodothyronine monodeiodinase activity from rat liver microsomal preparations, whereas phlorizin, the 2′-O-glucoside of phloretin, was completely inactive [1]. Phloretin inhibition was cofactor (DTE) competitive with a Ki of 0.75 μM. Among several derivatives tested, only 2′,4′,6′,3,4-pentahydroxychalcone (sharing the A-ring substitution pattern of phloretin) showed activity with an IC50 of 8 μM, which is 10.7-fold higher (weaker) than phloretin's Ki [2]. Phloretin biodegradation products (phloretic acid, phloroglucinol) and biosynthetic precursors were inactive at concentrations up to 100 μM [3].

Deiodinase Thyroid hormone Enzyme inhibition Ki

Phloretin Solubility Profile: Comparative Data for Formulation Decision-Making

Phloretin exhibits a characteristic solubility profile common to aglycone flavonoids but distinct from its glycoside counterparts. At 25°C, phloretin is practically insoluble in water (<1 mg/mL) but demonstrates moderate solubility in organic solvents including DMSO (54-55 mg/mL, ~196-200 mM) and ethanol (46-55 mg/mL, ~167-200 mM) [1]. This solubility pattern classifies phloretin as a BCS Class II compound (low solubility, high permeability), which directly contributes to its reported low oral bioavailability of 8.676% in rats [2]. Comparative solubility studies of phloretin, phlorizin, and naringin across various temperatures (288.15-328.15 K) confirm that while phloretin's aqueous solubility is limited, significant enhancement can be achieved using natural deep eutectic solvents (NADES), particularly in CCiH and CSH systems [3].

Solubility Formulation BCS classification Bioavailability

Phloretin (CAS 60-82-2) Evidence-Backed Research and Industrial Application Scenarios


GLUT1-Mediated Glucose Transport Studies

Researchers investigating facilitative glucose transport via GLUT1 should procure phloretin rather than phlorizin. Phloretin inhibits yeast-expressed GLUT1 (IC50 = 49 μM) and human erythrocyte GLUT1 (IC50 = 61 μM), whereas phlorizin is a selective SGLT1/SGLT2 inhibitor with minimal GLUT1 activity . In brain glucose transport models, phloretin inhibits at lower concentrations than phlorizin and exhibits partial competitive inhibition kinetics . The compounds are mutually competitive on the glucose carrier, confirming they share binding determinants but differ in potency and mechanism [6].

Antioxidant Formulation Development Requiring High Potency

For cosmetic, nutraceutical, or research applications where antioxidant capacity per unit mass is a critical selection criterion, phloretin offers quantifiable advantages over its glucoside phlorizin and other dihydrochalcones. Direct comparative data show phloretin's IC50 values are 4.4-fold lower in FRAP, 15.3-fold lower in ABTS scavenging, 8.8-fold lower in DPPH scavenging, and 3.6-fold lower in superoxide scavenging relative to phlorizin (all p<0.05) . This translates to achieving equivalent antioxidant effects with substantially lower material usage, directly impacting formulation cost-efficiency and final product concentration requirements.

Antibacterial Research Against Oral Pathogens

Investigators studying antibacterial interventions against Porphyromonas gingivalis or developing oral care formulations should prioritize phloretin based on its 4-fold lower MIC (12.5 μg/mL) compared to phlorizin (50 μg/mL) and 8-fold lower MIC compared to naringenin (100 μg/mL) . The comparative transcriptomic evidence further indicates that phloretin uniquely regulates fatty acid metabolism pathways affecting cell membrane integrity, offering a differentiated mechanism of action relative to structurally related flavonoids .

Iodothyronine Deiodinase Inhibition Studies

For research involving thyroid hormone metabolism and iodothyronine deiodinase activity, phloretin is the required compound due to its defined inhibitory activity (Ki = 0.75 μM, cofactor-competitive) . Phlorizin, the glucoside derivative, is completely inactive in this assay, and the closest active analog (2′,4′,6′,3,4-pentahydroxychalcone) shows approximately 10.7-fold weaker activity (IC50 = 8 μM) . Phloretin degradation products and biosynthetic precursors are inactive at concentrations up to 100 μM, confirming that the intact phloretin structure is essential for this specific activity [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phloretin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.